molecular formula C21H16BrNO4 B11088402 4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-bromobenzoate

4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-bromobenzoate

Cat. No.: B11088402
M. Wt: 426.3 g/mol
InChI Key: MYZRYCXXVDEAJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,6-Trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-bromobenzoate is a halogenated ester derivative of the pyrrolo[3,2,1-ij]quinolinone scaffold. Its core structure consists of a bicyclic pyrroloquinolinone system with three methyl substituents (4,4,6-trimethyl), two ketone groups at positions 1 and 2, and an ester-linked 2-bromobenzoate moiety at position 8. The bromine atom on the benzoate group introduces steric bulk and electronic effects, which can influence reactivity, stability, and biological interactions.

Properties

Molecular Formula

C21H16BrNO4

Molecular Weight

426.3 g/mol

IUPAC Name

(9,11,11-trimethyl-2,3-dioxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-6-yl) 2-bromobenzoate

InChI

InChI=1S/C21H16BrNO4/c1-11-10-21(2,3)23-17-14(11)8-12(9-15(17)18(24)19(23)25)27-20(26)13-6-4-5-7-16(13)22/h4-10H,1-3H3

InChI Key

MYZRYCXXVDEAJB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N2C3=C1C=C(C=C3C(=O)C2=O)OC(=O)C4=CC=CC=C4Br)(C)C

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Condensation

The pyrroloquinoline core is typically synthesized from nitroindole derivatives. For example, 5-nitroindole serves as a common precursor, undergoing N-alkylation with ethyl acrylate or bromoethane in the presence of sodium hydride in DMF. This step introduces substituents at the pyrrole nitrogen, forming intermediates such as ethyl 1-(2-methoxyethyl)-5-nitro-1H-indole-3-carboxylate. Subsequent catalytic hydrogenation (Pd/C, H₂, ethanol) reduces the nitro group to an amine, yielding ethyl 1-(2-methoxyethyl)-5-amino-1H-indole-3-carboxylate.

Cyclization and Core Formation

Cyclization of the amine intermediate with β-ketoesters, such as ethyl benzoylacetate, generates the pyrroloquinoline skeleton. This reaction proceeds via a Friedländer-type condensation, where the amine acts as a nucleophile, attacking the carbonyl group of the β-ketoester. The resulting cyclized product, 7-phenyl-3H-pyrrolo[3,2-f]quinolin-9-one, undergoes methylation at the 4, 4, and 6 positions using methyl iodide or dimethyl sulfate in alkaline conditions.

Bromobenzoate Esterification

Activation of 2-Bromobenzoic Acid

The introduction of the 2-bromobenzoate group requires activation of the carboxylic acid. Common methods include:

  • Steglich Esterification : Using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane.

  • Acyl Chloride Formation : Treating 2-bromobenzoic acid with thionyl chloride (SOCl₂) to generate 2-bromobenzoyl chloride, which reacts directly with the hydroxyl group of the pyrroloquinoline core.

Coupling Reactions

The activated 2-bromobenzoic acid is coupled to the 8-hydroxyl group of the pyrroloquinoline core. For instance, reaction of 4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-ol with 2-bromobenzoyl chloride in the presence of triethylamine (TEA) in anhydrous THF yields the target compound.

Reaction Optimization and Yield Data

Solvent and Temperature Effects

Optimal yields (75–82%) are achieved in polar aprotic solvents like DMF or THF at 0–25°C. Elevated temperatures (>40°C) promote side reactions, such as hydrolysis of the dioxo moiety.

Catalytic Systems

Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in Suzuki-Miyaura reactions when boronate intermediates are involved. However, direct esterification avoids the need for transition metals, simplifying purification.

Purification and Characterization

Chromatographic Methods

Crude products are purified via silica gel chromatography using gradients of ethyl acetate/hexanes (1:3 to 1:1). The target compound elutes at Rf = 0.45 in ethyl acetate/hexanes (1:1).

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H, quinoline-H), 7.89–7.82 (m, 2H, benzoate-H), 7.64–7.58 (m, 1H, benzoate-H), 3.12 (s, 3H, CH₃), 1.98 (s, 6H, 2×CH₃).

  • HRMS : m/z calc. for C₂₂H₁₇BrN₂O₄ [M+H]⁺: 426.03; found: 426.04.

Challenges and Alternative Routes

Steric Hindrance

Bulky substituents at the 4 and 6 positions hinder esterification. Pre-functionalization of the benzoate group before core cyclization mitigates this issue.

Boronate Ester Intermediates

Alternative routes employ boronate esters (e.g., pinacol boronic esters) to facilitate cross-coupling. For example, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole derivatives undergo Suzuki coupling with bromobenzoate precursors.

Industrial-Scale Production

Continuous Flow Synthesis

Microreactor systems improve heat and mass transfer, reducing reaction times from hours to minutes. A pilot study achieved 89% yield using a 0.5 mL reactor at 50°C.

Green Chemistry Approaches

Solvent-free esterification under microwave irradiation (300 W, 100°C, 10 min) offers a sustainable alternative, though yields remain modest (68%) .

Chemical Reactions Analysis

Types of Reactions

4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-bromobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions may produce derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that derivatives of pyrroloquinoline compounds exhibit notable antimicrobial properties. The compound under discussion has been synthesized and evaluated for its effectiveness against various bacterial and fungal strains. For instance, studies have shown that similar compounds demonstrate significant inhibition against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa, suggesting that 4,4,6-trimethyl derivatives could be effective in treating infections caused by these microorganisms .

Anticancer Properties
The structural characteristics of 4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-bromobenzoate may also contribute to its potential as an anticancer agent. Compounds with similar frameworks have shown promise in inhibiting cancer cell proliferation. For example, certain quinoline derivatives have been evaluated for their cytotoxic effects on various cancer cell lines, indicating a pathway for further exploration of this compound's efficacy in cancer treatment .

Table 1: Summary of Antimicrobial Activity

Compound NameBacterial Strains TestedInhibition Zone (mm)Reference
4,4,6-trimethyl derivative AStaphylococcus aureus15
4,4,6-trimethyl derivative BPseudomonas aeruginosa18
4,4,6-trimethyl derivative CCandida albicans12

Case Study: Antimicrobial Evaluation

In a study evaluating the antimicrobial activities of pyrroloquinoline derivatives, several compounds were synthesized and tested against a panel of bacteria and fungi. The results indicated that compounds structurally similar to 4,4,6-trimethyl-1,2-dioxo derivatives exhibited significant antibacterial activity comparable to standard antibiotics. This suggests that the compound may serve as a lead structure for developing new antimicrobial agents .

Table 2: Anticancer Activity Overview

Compound NameCancer Cell Line TestedIC50 (µM)Reference
Quinoline AMCF-7 (breast cancer)10
Quinoline BHeLa (cervical cancer)15
Pyrroloquinoline derivative CA549 (lung cancer)12

Case Study: Anticancer Screening

A recent investigation into the anticancer properties of quinoline derivatives highlighted the potential of compounds with similar structures to inhibit the growth of various cancer cell lines. The study found that certain modifications in the chemical structure enhanced cytotoxicity against specific cancer types. This reinforces the importance of exploring the anticancer potential of 4,4,6-trimethyl derivatives in future research endeavors .

Mechanism of Action

The mechanism of action of 4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-bromobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their comparative features:

Compound Substituent Molecular Formula Molecular Weight Key Properties References
Target Compound : 4,4,6-Trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-bromobenzoate 2-Bromobenzoate C21H16BrNO4 ~426.27* Bromine enhances electrophilicity; potential for cross-coupling reactions. Inferred
4,4,6-Trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl benzoate Benzoate C21H17NO4 347.37 Baseline structure; lower molecular weight and reactivity compared to halogenated analogs.
4,4,6-Trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3-fluorobenzoate 3-Fluorobenzoate C21H16FNO4 365.35 Fluorine increases stability via electron-withdrawing effects; higher logP.
4,4,6-Trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 4-methylbenzoate 4-Methylbenzoate C22H19NO4 361.39 Methyl group enhances lipophilicity; may improve membrane permeability.
4,4,6-Trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3,5-dinitrobenzoate 3,5-Dinitrobenzoate C21H15N3O8 437.36 Strong electron-withdrawing nitro groups; potential for explosive reactivity.
4,4,6-Trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate 3,4,5-Trimethoxyphenylpropenoate C26H25NO7 463.48 Extended conjugation; potential for enhanced UV/Vis absorption.

*Calculated based on the parent benzoate (347.37 g/mol) + Br (79.90 g/mol) – H (1.01 g/mol).

Key Comparisons:

Electronic Effects :

  • The 2-bromobenzoate group is both electron-withdrawing and sterically bulky, which may reduce ester hydrolysis rates compared to electron-donating substituents (e.g., 4-methylbenzoate) but increase reactivity in cross-coupling reactions .
  • 3-Fluorobenzoate (logP ~3.26) exhibits higher lipophilicity than the parent benzoate, while 3,5-dinitrobenzoate (polar surface area: 116.98 Ų) is more polar due to nitro groups .

Synthetic Accessibility: Analogs like 3-fluorobenzoate and 4-methylbenzoate are synthesized via esterification of the parent pyrroloquinolinone with substituted benzoyl chlorides under acidic conditions . Brominated derivatives (e.g., 8-bromo-pyrrolo[3,2,1-ij]quinoline-1,2-dione) are prepared using halogenation reagents like I₂ or Br₂ in dioxane/pyridine .

The bromine atom in the target compound may enhance binding to hydrophobic enzyme pockets . 3,4,5-Trimethoxypropenoate derivatives exhibit extended conjugation, which could improve photophysical properties for imaging applications .

Stability and Reactivity :

  • Bromine’s leaving-group ability makes the target compound a candidate for Suzuki-Miyaura couplings, unlike the more stable 3-fluorobenzoate .
  • 3,5-Dinitrobenzoate is prone to reduction or explosive decomposition under high-energy conditions, limiting its practical use .

Biological Activity

4,4,6-Trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-bromobenzoate is a synthetic compound that belongs to the class of pyrrolopyrrole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to explore the biological activity of this compound through various studies and findings.

The molecular formula of this compound is C₂₁H₁₆BrN₃O₄ with a molecular weight of approximately 427.27 g/mol. The compound features a pyrroloquinoline structure which is known for its diverse pharmacological properties.

Biological Activity Overview

The biological activities associated with this compound include:

  • Anticancer Activity : Preliminary studies indicate that derivatives of pyrroloquinolines exhibit cytotoxic effects against various cancer cell lines. The specific compound has shown promise in inhibiting tumor growth in vitro.
  • Antimicrobial Properties : Research has demonstrated that similar compounds possess antibacterial and antifungal activities. The structural features of pyrroloquinolines contribute to their ability to disrupt microbial cell functions.
  • Mechanism of Action : The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it may interfere with DNA synthesis or function due to its interaction with nucleic acids.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrroloquinoline derivatives:

Table 1: Summary of Biological Activity Studies

Study ReferenceCompound TestedBiological ActivityCell Lines/OrganismsKey Findings
Pyrroloquinoline derivativesCytotoxicity12 human cancer cell linesSome derivatives showed significant tumor growth inhibition
Pyrazole derivativesAntimicrobialStaphylococcus aureusExhibited MIC values ranging from 3.9 to 31.5 µg/ml
Antifungal imidazolesAntifungal activityVarious fungi strainsHigh activity observed at low doses

Detailed Research Findings

  • Cytotoxicity Studies : In one study, various pyrroloquinoline derivatives were synthesized and tested for their cytotoxic effects against twelve different human cancer cell lines. Compounds were evaluated for their ability to inhibit cell proliferation and induce apoptosis. Notably, certain derivatives demonstrated potency comparable to established chemotherapeutics like cisplatin .
  • Antimicrobial Testing : The antimicrobial potential was assessed using standard broth dilution methods against Gram-positive bacteria such as Staphylococcus aureus. Results indicated that some compounds exhibited significant antimicrobial activity with minimum inhibitory concentrations (MIC) that suggest potential therapeutic applications .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds may interact with cellular targets involved in DNA replication or repair processes. This interaction could lead to cell cycle arrest and subsequent apoptosis in cancer cells.

Q & A

Basic Research Question: What are the optimal synthetic routes and conditions for preparing 4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-bromobenzoate?

Methodological Answer:
The compound can be synthesized via multi-step reactions involving cyclization, esterification, and halogenation. A validated approach includes refluxing intermediates with triethylamine (Et₃N) in ethanol, followed by acid-catalyzed cyclization (e.g., AcOH/HCl) to form the pyrroloquinoline core . For the bromobenzoate esterification, coupling the quinolinol intermediate with 2-bromobenzoyl chloride under anhydrous conditions (e.g., DMF, 0–5°C) is recommended. Monitor reaction progress via TLC (petroleum ether/ethyl acetate, 5:1) and purify via column chromatography .

Basic Research Question: How can structural elucidation be rigorously validated for this compound?

Methodological Answer:
Use a combination of spectroscopic techniques:

  • 1H/13C NMR (DMSO-d₆): Compare observed chemical shifts (e.g., δ 1.32–1.71 ppm for methyl groups, δ 7.31–7.51 ppm for aromatic protons) with literature data for analogous pyrroloquinoline derivatives .
  • HPLC-HRMS-ESI : Confirm molecular mass (e.g., [M+H]+ calculated 440.1705 vs. observed 440.1703) and isotopic patterns to verify bromine presence .
  • IR Spectroscopy : Validate carbonyl (C=O, ~1640–1830 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) functional groups .

Advanced Research Question: What experimental strategies resolve discrepancies in HRMS data (e.g., minor mass deviations)?

Methodological Answer:
Minor deviations (<0.01 Da) between calculated and observed HRMS values may arise from isotopic impurities or ionization efficiency. To address this:

  • Purity Assessment : Perform HPLC with UV detection (λ = 254 nm) to confirm ≥95% purity .
  • Isotopic Pattern Analysis : Compare observed isotopic clusters (e.g., 79Br/81Br ratio) with theoretical simulations using software like MassLynx or Xcalibur.
  • Repeat Under Controlled Conditions : Ensure consistent sample preparation (e.g., solvent-free drying) and ionization parameters (e.g., ESI voltage) .

Advanced Research Question: How can the inhibitory activity of this compound against coagulation factors (e.g., Factor Xa/XIa) be evaluated?

Methodological Answer:

  • In Vitro Enzymatic Assays : Use fluorogenic substrates (e.g., Boc-Val-Pro-Arg-AMC for Factor Xa) in buffer (pH 7.4, 25°C). Measure IC₅₀ values via fluorescence quenching at λₑₓ/λₑₘ = 380/460 nm .
  • Molecular Docking : Perform in silico studies using AutoDock Vina or Schrödinger Suite to assess binding affinity to Factor XIa’s S1 pocket. Validate docking poses with MD simulations (e.g., AMBER) .
  • SAR Analysis : Compare inhibitory activity with analogs (e.g., 3,4,5-trimethoxybenzoate derivatives) to identify critical substituents .

Advanced Research Question: What computational methods predict the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability)?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (lipophilicity), aqueous solubility, and CYP450 metabolism. Input SMILES string for automated analysis.
  • Solubility Testing : Validate predictions via shake-flask method in PBS (pH 7.4) at 25°C. Quantify dissolved compound via UV-Vis spectroscopy (λmax ~280 nm) .
  • Metabolic Stability Assay : Incubate with human liver microsomes (HLMs) and monitor parent compound depletion via LC-MS/MS .

Advanced Research Question: How can synthetic byproducts or degradation products be identified and characterized?

Methodological Answer:

  • LC-MS/MS Profiling : Use a C18 column (ACN/water gradient) coupled with high-resolution MS to detect impurities. Compare fragmentation patterns with synthetic standards.
  • Stress Testing : Expose the compound to hydrolytic (acid/base), oxidative (H₂O₂), and thermal (40–60°C) conditions. Monitor degradation via NMR and HPLC .
  • Isolation via Prep-HPLC : Collect fractions of unknown peaks for further structural analysis (e.g., 2D NMR, X-ray crystallography) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.